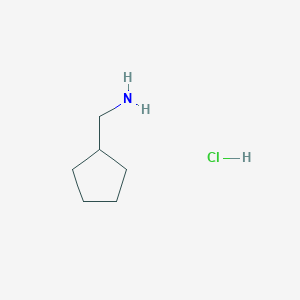Cyclopentylmethanamine hydrochloride
CAS No.: 58714-85-5
Cat. No.: VC2093227
Molecular Formula: C6H14ClN
Molecular Weight: 135.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 58714-85-5 |
|---|---|
| Molecular Formula | C6H14ClN |
| Molecular Weight | 135.63 g/mol |
| IUPAC Name | cyclopentylmethanamine;hydrochloride |
| Standard InChI | InChI=1S/C6H13N.ClH/c7-5-6-3-1-2-4-6;/h6H,1-5,7H2;1H |
| Standard InChI Key | MSXJLEPWWWZERM-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)CN.Cl |
| Canonical SMILES | C1CCC(C1)CN.Cl |
Introduction
Chemical Identity and Structural Characteristics
Cyclopentylmethanamine hydrochloride (CAS: 58714-85-5) is an organic compound with the molecular formula C6H14ClN. It is the hydrochloride salt of cyclopentylmethanamine, a primary amine with a cyclopentyl ring structure. The parent compound, cyclopentylmethanamine (CAS: 6053-81-2), has a molecular weight of 99.174 g/mol and molecular formula C6H13N . The addition of hydrochloride creates a stable salt form with improved solubility characteristics in polar solvents compared to the free base.
Physical Properties
The physical properties of cyclopentylmethanamine hydrochloride can be partially understood by examining its parent compound. The free base form (cyclopentylmethanamine) has a density of approximately 0.9±0.1 g/cm³ and a boiling point of 118.8±8.0 °C at 760 mmHg . As a hydrochloride salt, the compound typically exhibits:
-
Higher melting point compared to the free base
-
Enhanced water solubility
-
Crystalline appearance at room temperature
-
Greater stability for storage and handling purposes
Structural Features
Cyclopentylmethanamine hydrochloride consists of a cyclopentyl ring attached to a methylamine group, with the amine group protonated and paired with a chloride counterion. This structure gives the compound distinctive chemical behavior:
-
The cyclopentyl ring provides conformational rigidity
-
The primary amine group serves as a potential reaction site for various chemical modifications
-
The salt form improves handling characteristics while maintaining reactivity of the amine functional group
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of cyclopentylmethanamine hydrochloride typically follows one of several established pathways in organic chemistry. A common approach involves the reaction of cyclopentanone with methylamine hydrochloride. This reaction pathway generally proceeds through:
-
Formation of an imine intermediate through nucleophilic attack of the amine on the ketone carbonyl
-
Reduction of the imine to yield the corresponding amine
-
Treatment with hydrogen chloride to form the stable salt
Alternative synthetic routes may involve:
-
Reduction of cyclopentanecarboxamide using a strong reducing agent
-
Amination of cyclopentylmethyl halides
-
Reductive amination using ammonia and cyclopentylcarbaldehyde
Laboratory Preparation
Laboratory preparation of cyclopentylmethanamine hydrochloride requires careful control of reaction conditions. The process typically involves:
-
Temperature control during reduction steps
-
Management of pH during salt formation
-
Purification through recrystallization or similar techniques
-
Confirmation of purity through analytical methods such as NMR spectroscopy and elemental analysis
Chemical Reactivity and Properties
Reactive Sites
Cyclopentylmethanamine hydrochloride possesses several reactive sites that contribute to its chemical behavior:
-
The primary amine group serves as a nucleophile in various reactions
-
The cyclopentyl ring can undergo substitution under specific conditions
-
The salt form affects solubility and reactivity profiles compared to the free base
Chemical Transformations
The compound can participate in numerous chemical transformations, including:
-
Acylation reactions with acid chlorides or anhydrides
-
Alkylation of the amine group
-
Formation of amides, imines, or other nitrogen-containing functional groups
-
Salt metathesis reactions to change the counterion
Biochemical and Pharmacological Properties
Biochemical Interactions
Cyclopentylmethanamine hydrochloride, like many amine-containing compounds, can interact with various biological systems. Its primary amine group allows for interactions with:
-
Enzymes, particularly proteases, influencing their activity and stability
-
Cell signaling pathways, potentially modulating gene expression
-
Cellular metabolism processes
Structure-Activity Relationship Considerations
The cyclopentyl ring structure differentiates this compound from linear or other cyclic amine derivatives. This structural feature may contribute to:
-
Different binding profiles with biological targets
-
Altered lipophilicity affecting membrane permeability
-
Unique spatial arrangements that influence receptor binding
Research Applications
Chemical Building Block Applications
Cyclopentylmethanamine hydrochloride serves as a valuable building block in organic synthesis, particularly in the creation of:
-
More complex amines with pharmaceutical relevance
-
Derivatized compounds for structure-activity relationship studies
-
Novel chemical entities for biological screening
Analytical Applications
The compound may find applications in analytical chemistry, serving as:
-
A reference standard for chromatographic analyses
-
A derivatizing agent for certain analytical procedures
-
A component in method development for pharmaceutical analysis
Comparative Analysis with Structural Analogs
Structural Relatives
Several structural relatives of cyclopentylmethanamine hydrochloride appear in research literature, including:
-
Cyclopentyl(phenyl)methanamine hydrochloride, which incorporates a phenyl group, increasing complexity and potentially altering biological activity
-
[1-(4-Fluorophenyl)cyclobutyl]methanamine hydrochloride, which features a cyclobutyl ring instead of cyclopentyl and includes a fluorophenyl substituent
-
1-[1-(4-Bromophenyl)cyclopentyl]methanamine hydrochloride, which contains both a cyclopentyl ring and a bromophenyl group
Structure-Property Relationships
Comparing these compounds reveals how structural modifications affect chemical and potential biological properties:
| Compound | Ring Structure | Substituents | Expected Effect on Properties |
|---|---|---|---|
| Cyclopentylmethanamine HCl | Cyclopentyl | None (primary amine) | Baseline for comparison |
| Cyclopentyl(phenyl)methanamine HCl | Cyclopentyl | Phenyl group | Increased lipophilicity, potential π-interactions |
| [1-(4-Fluorophenyl)cyclobutyl]methanamine HCl | Cyclobutyl | 4-Fluorophenyl | Altered ring strain, electronic effects from fluorine |
| 1-[1-(4-Bromophenyl)cyclopentyl]methanamine HCl | Cyclopentyl | 4-Bromophenyl | Increased molecular weight, electronic effects from bromine |
Future Research Directions
Synthetic Exploration
Future research on cyclopentylmethanamine hydrochloride may focus on:
-
Development of more efficient and environmentally friendly synthetic routes
-
Creation of novel derivatives with enhanced properties for specific applications
-
Exploration of stereoselective synthesis methods if applicable
Biological Activity Investigation
Additional studies could investigate:
-
Specific receptor binding profiles
-
Potential therapeutic applications based on observed biological activities
-
Structure-activity relationships through systematic modification of the core structure
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume